1-{4-[4-(3,4-DIFLUOROBENZENESULFONYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE
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Overview
Description
1-{4-[4-(3,4-DIFLUOROBENZENESULFONYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a difluorobenzenesulfonyl group attached to a piperazine ring, which is further connected to a phenyl group with an ethanone moiety
Preparation Methods
The synthesis of 1-{4-[4-(3,4-DIFLUOROBENZENESULFONYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3,4-difluorobenzenesulfonyl chloride with piperazine to form the intermediate 4-(3,4-difluorobenzenesulfonyl)piperazine. This intermediate is then reacted with 4-bromoacetophenone under appropriate conditions to yield the final product .
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. The choice of solvents and purification techniques also plays a crucial role in the efficient production of this compound.
Chemical Reactions Analysis
1-{4-[4-(3,4-DIFLUOROBENZENESULFONYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-{4-[4-(3,4-DIFLUOROBENZENESULFONYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 1-{4-[4-(3,4-DIFLUOROBENZENESULFONYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The difluorobenzenesulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring may also play a role in modulating the compound’s biological activity by interacting with neurotransmitter receptors or ion channels .
Comparison with Similar Compounds
1-{4-[4-(3,4-DIFLUOROBENZENESULFONYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE can be compared with other similar compounds, such as:
2-chloro-1-[4-(3,4-difluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one: This compound has a similar structure but with a chloroacetyl group instead of an ethanone moiety.
3,4-difluorobenzenesulfonyl chloride: This compound is a precursor in the synthesis of the target compound and shares the difluorobenzenesulfonyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-[4-(3,4-difluorophenyl)sulfonylpiperazin-1-yl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O3S/c1-13(23)14-2-4-15(5-3-14)21-8-10-22(11-9-21)26(24,25)16-6-7-17(19)18(20)12-16/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFDUWWGMIOVSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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